molecular formula C22H27N3O6S B2518532 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 868983-86-2

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2518532
CAS No.: 868983-86-2
M. Wt: 461.53
InChI Key: LGTFGIYQYUSQPS-UHFFFAOYSA-N
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Description

The compound N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a sulfonamide-containing ethanediamide derivative featuring a 1,3-oxazolidin-2-ylmethyl scaffold. Key structural features include:

  • 4-Methoxy-3-methylbenzenesulfonyl group: Enhances electron-withdrawing properties and influences binding interactions .
  • 1,3-Oxazolidin-2-ylmethyl group: A heterocyclic scaffold contributing to conformational rigidity and metabolic stability .
  • N'-[(4-Methylphenyl)methyl]ethanediamide: A diamide linker that may facilitate hydrogen bonding and solubility .

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-15-4-6-17(7-5-15)13-23-21(26)22(27)24-14-20-25(10-11-31-20)32(28,29)18-8-9-19(30-3)16(2)12-18/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTFGIYQYUSQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the sulfonyl and aromatic groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, aiming to elucidate the precise mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Substituent Effects on Benzenesulfonyl Groups

Substituents on the benzenesulfonyl moiety significantly alter electronic and steric properties. Comparisons are drawn from sulfonamide derivatives in and :

Compound Substituent (X) Key Spectral Data (IR, NMR) Impact on Properties Reference
Target Compound 4-OCH₃, 3-CH₃ Not reported; inferred ν(C=S) ~1247–1255 cm⁻¹ Increased lipophilicity vs. halogens
4-(4-X-phenylsulfonyl)benzoic acid derivatives [1–3] X = H, Cl, Br ν(C=O) 1663–1682 cm⁻¹; ν(NH) 3150–3319 cm⁻¹ Electron-withdrawing Cl/Br enhance reactivity
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-F, 2-CH₃ Structural analog with higher electronegativity Improved metabolic stability vs. methoxy

Key Findings :

  • Halogen substituents (Cl, Br) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Methoxy groups (as in the target compound) improve solubility but reduce metabolic oxidation rates compared to halogens .

Structural Diversity in Heterocyclic Scaffolds

The 1,3-oxazolidin-2-ylmethyl group in the target compound is compared to related heterocycles:

Compound Heterocycle Functional Impact Reference
Target Compound 1,3-Oxazolidin-2-ylmethyl Conformational rigidity; moderate polarity
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)oxalamide Thiazolo-triazole Enhanced π-π stacking due to fused rings
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole Tautomerism influences solubility and binding

Key Findings :

  • Thiazolo-triazole derivatives exhibit stronger aromatic interactions, improving receptor binding but reducing solubility .
  • 1,2,4-Triazoles () exist in thione-thiol tautomeric equilibria, which modulate their biological activity .

Physicochemical and Spectral Properties

Data from , and 15 highlight trends in melting points, solubility, and spectral signatures:

Compound Melting Point (°C) IR/NMR Data Solubility Profile Reference
Target Compound Not reported Inferred ν(C=S) ~1247–1255 cm⁻¹; δ(NH) ~8 ppm Moderate in polar solvents
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide 170–173 ν(C=O) 1680 cm⁻¹; δ(Ar-H) 6.7–7.3 ppm Low in aqueous media
S-Alkylated 1,2,4-triazoles [10–15] 145–160 ν(C=O) absent; ν(C=S) 1247–1255 cm⁻¹ High in DMSO

Key Findings :

  • Methoxy and methyl groups generally improve solubility in organic solvents but reduce aqueous compatibility .
  • Absence of ν(C=O) in triazole derivatives confirms cyclization and tautomeric shifts .

Key Findings :

  • Alkaline reflux () and substitution reactions () are common for sulfonamide heterocycles.
  • Palladium-catalyzed hydrogenation () is effective for reducing diazenyl groups in related compounds.

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide, a complex organic compound, is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H32N4O7S and a molecular weight of approximately 484.6 g/mol. It features an oxazolidin ring, methoxy groups, and a sulfonyl group, which contribute to its biological reactivity and potential therapeutic properties. The presence of these functional groups suggests a multifaceted interaction with biological targets.

PropertyValue
Molecular FormulaC21H32N4O7S
Molecular Weight484.6 g/mol
Purity~95%
StructureComplex organic with oxazolidin and sulfonyl groups

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures to this compound. For instance, derivatives containing the oxazolidin ring have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The proposed mechanisms include inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. Similar compounds have shown effectiveness against resistant strains such as MRSA and VRE by targeting specific enzymes involved in fatty acid biosynthesis (e.g., enoyl-acyl carrier protein reductase) .
  • Case Studies :
    • A study on 1,3,4-oxadiazole derivatives demonstrated that compounds with structural similarities exhibited antimicrobial activity that surpassed traditional antibiotics like ampicillin .
    • Another investigation revealed that certain benzamide derivatives showed high potency against Staphylococcus aureus and Enterococcus faecalis, indicating the potential for developing new therapeutic agents from this class of compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the oxazolidin ring influences its interaction with biological targets:

  • Sulfonyl Group : Enhances solubility and bioavailability.
  • Methoxy Substituents : May increase lipophilicity, aiding in membrane penetration.
  • Aromatic Rings : Contribute to π-π stacking interactions with target proteins.

Research indicates that modifications to these functional groups can lead to improved efficacy against pathogenic microorganisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxazolidin Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group : Common methods include sulfonation reactions using sulfonic acids or sulfonyl chlorides.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the oxazolidin moiety with the ethylenediamine scaffold.

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